molecular formula C10H11NO4 B8480094 3-[(2-Carboxyethyl)amino]benzoic Acid

3-[(2-Carboxyethyl)amino]benzoic Acid

Cat. No.: B8480094
M. Wt: 209.20 g/mol
InChI Key: RDTWIAKWPQOARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Carboxyethyl)amino]benzoic Acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a carboxyethyl group attached to the amino group of the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[(2-Carboxyethyl)amino]benzoic Acid can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with 2-bromoacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{3-Aminobenzoic acid} + \text{2-Bromoacetic acid} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Carboxyethyl)amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Carboxyethyl)amino]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-[(2-Carboxyethyl)amino]benzoic Acid can be compared with other similar compounds, such as:

    3-Aminobenzoic acid: Lacks the carboxyethyl group, resulting in different chemical properties and reactivity.

    N-(2-Carboxyethyl)glycine: Similar structure but with a glycine backbone instead of a benzoic acid backbone.

    N-(2-Carboxyethyl)chitosan: A derivative of chitosan with similar carboxyethyl functionality but different polymeric structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(2-carboxyethylamino)benzoic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)4-5-11-8-3-1-2-7(6-8)10(14)15/h1-3,6,11H,4-5H2,(H,12,13)(H,14,15)

InChI Key

RDTWIAKWPQOARO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCCC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

266.0 g of N-(2-cyanoethyl)-3-aminobenzoic acid together with 336.0 g of sodium hydroxide in 3 l of water were heated under ref lux for 5 hours. After cooling, the pH was adjusted to 3 with hydrochloric acid, the mixture was cooled and the precipitate was filtered off with suction.
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
336 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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